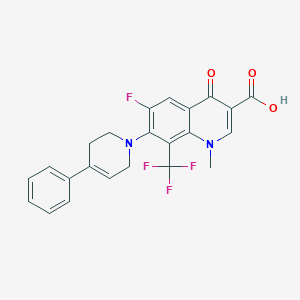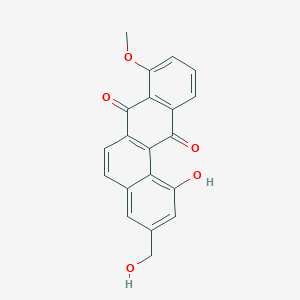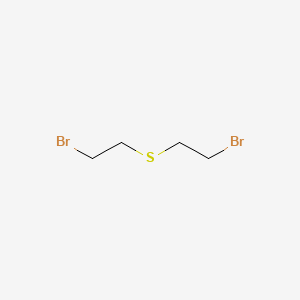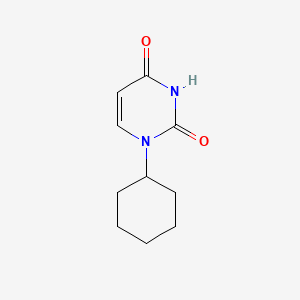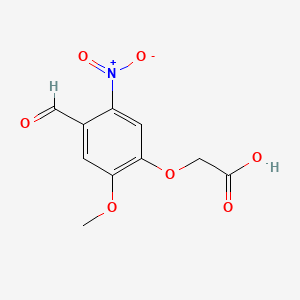
4-Formyl-6-methoxy-3-nitrophenoxyacetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid involves multiple steps starting from basic precursors. A notable method includes starting with vanillin, which is alkylated with chloroacetic acid to give a carboxylic acid. A nitro group is then introduced ortho to the formyl group, culminating in the target compound. This process demonstrates the compound's complex synthesis involving photochemical proton release mechanisms, highlighting the role of formic acid and catalysts like RuCl2(PPh3)3 in reducing nitroarenes to aminoarenes with high selectivity and yield (Janko & Reichert, 1987).
Molecular Structure Analysis
The molecular structure of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid and its derivatives have been elucidated through X-ray diffraction and other spectroscopic methods. These studies reveal the compound's ability to form hydrogen-bonded cyclic dimers and its behavior in various conformations, demonstrating the intricate details of its structural characteristics (O'reilly et al., 1987).
Chemical Reactions and Properties
4-Formyl-6-methoxy-3-nitrophenoxyacetic acid participates in a variety of chemical reactions, including those that are photon-induced for creating proton concentration gradients across membranes. This feature is particularly useful for studying kinetics in biological systems. Additionally, its derivatives have been explored for antimicrobial activities, indicating a broad spectrum of chemical reactivity and utility (Noolvi et al., 2016).
Physical Properties Analysis
The physical properties of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, such as its low permeability across lipid bilayer membranes and specific absorption characteristics, contribute to its utility in generating transmembrane proton concentration gradients. These properties are crucial for its application in photochemical studies and its interaction with biological membranes (Janko & Reichert, 1987).
Chemical Properties Analysis
The chemical properties, including the reactivity of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid in various conditions and its interactions with metals, provide insights into its potential applications in synthesis and material science. Studies have detailed its interactions with divalent metals and its role in forming complex structures, illustrating its versatility and the potential for further exploration in the field of chemistry (O'reilly et al., 1987).
Applications De Recherche Scientifique
Proton Concentration Jumps and Generation of Transmembrane pH-Gradients : 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid has been used to study proton concentration gradients across membranes, which are crucial in many biological energy transducing processes. The compound acts as a 'caged proton' and is useful in photochemical proton release, allowing for the study of proton-dependent processes (Janko & Reichert, 1987).
Synthesis and Antimicrobial Evaluation of Novel Derivatives : A series of 1,3,4-thiadiazole derivatives of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid were synthesized and evaluated for their antimicrobial activities. These compounds showed significant activity against various microbial strains, highlighting their potential in antimicrobial research (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Use in Detection and Quantification of Enzymatic Activity : 4-Nitrophenoxyacetic acid, a related compound, has been used to develop a rapid, colorimetric assay for the detection of 2,4-Dichlorophenoxyacetic acid/(alpha)-ketoglutarate dioxygenase activity in microorganisms. This application is crucial in the study of microbial degradation of herbicides (Sassanella, Fukumori, Bagdasarian, & Hausinger, 1997).
Pharmacological Applications in Hypolipidaemic and Antiplatelet Activity : Phenoxyacetic acid derivatives, closely related to 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, have been reported to possess hypolipidaemic and antiplatelet activities. These compounds have shown promising results in the treatment of human hyperlipidaemia and thrombotic diseases (Pérez‐Pastén et al., 2006).
Synthesis of Aromatic Compounds : 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is involved in the synthesis of complex aromatic compounds, serving as a precursor or intermediate in various synthetic routes. This is exemplified in the study of the reaction of 3-methylindole with diazonium salts, where derivatives of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid play a key role (Stevens, 1975).
Propriétés
IUPAC Name |
2-(4-formyl-2-methoxy-5-nitrophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO7/c1-17-8-2-6(4-12)7(11(15)16)3-9(8)18-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVYIQJYENXHSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238170 | |
| Record name | 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-6-methoxy-3-nitrophenoxyacetic acid | |
CAS RN |
90429-09-7 | |
| Record name | 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090429097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid generate transmembrane pH gradients?
A1: The research demonstrates that upon photolysis, 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid releases protons. [] This release creates a proton concentration gradient across a membrane. The ability to rapidly generate such gradients through photo-activation makes this compound a valuable tool in studying pH-dependent biological processes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




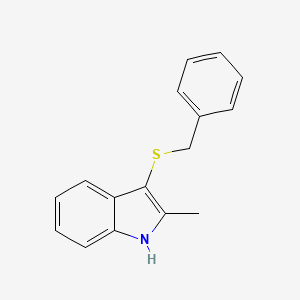
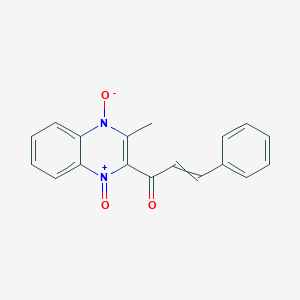
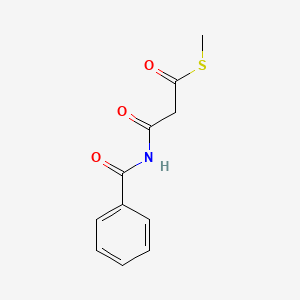
![2-[[[5-(3-chlorophenyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-1H-benzimidazole](/img/structure/B1201265.png)
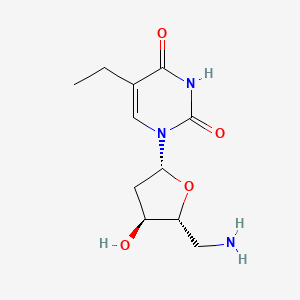
![9-Formyl-2-[(9-hydroxy-8-methoxy-2,4,6-trioxatricyclo[3.3.1.03,7]nonan-5-yl)oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1201268.png)
